molecular formula C17H25N2O6PS B12900983 N-((1-Ethylpyrrolidin-2-yl)methyl)-3-methoxybenzo[b]thiophene-2-carboxamide phosphate CAS No. 93838-93-8

N-((1-Ethylpyrrolidin-2-yl)methyl)-3-methoxybenzo[b]thiophene-2-carboxamide phosphate

Cat. No.: B12900983
CAS No.: 93838-93-8
M. Wt: 416.4 g/mol
InChI Key: VNFZBFAQANVOFC-UHFFFAOYSA-N
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Description

N-((1-Ethylpyrrolidin-2-yl)methyl)-3-methoxybenzo[b]thiophene-2-carboxamide phosphate is a synthetic small molecule characterized by a benzo[b]thiophene core substituted with a methoxy group at the 3-position and a carboxamide linkage to a 1-ethylpyrrolidin-2-ylmethyl moiety. The phosphate salt form enhances aqueous solubility, making it suitable for preclinical studies targeting neurological or inflammatory pathways.

Properties

CAS No.

93838-93-8

Molecular Formula

C17H25N2O6PS

Molecular Weight

416.4 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methoxy-1-benzothiophene-2-carboxamide;phosphoric acid

InChI

InChI=1S/C17H22N2O2S.H3O4P/c1-3-19-10-6-7-12(19)11-18-17(20)16-15(21-2)13-8-4-5-9-14(13)22-16;1-5(2,3)4/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3,(H,18,20);(H3,1,2,3,4)

InChI Key

VNFZBFAQANVOFC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C3=CC=CC=C3S2)OC.OP(=O)(O)O

Related CAS

26759-40-0
93838-93-8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Ethylpyrrolidin-2-yl)methyl)-3-methoxybenzo[b]thiophene-2-carboxamide phosphate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a thiophene derivative with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and reduces production costs .

Mechanism of Action

The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)-3-methoxybenzo[b]thiophene-2-carboxamide phosphate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules. Below is a comparative analysis based on the evidence:

Thiophene Carboxamide Derivatives

  • M8-B Hydrochloride (N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride): Structural Similarities: Both compounds feature a methoxy-substituted aromatic system (benzo[b]thiophene vs. benzyl-thiophene) and a carboxamide linker. Functional Differences: M8-B targets TRPM8 ion channels, alleviating neuroinflammatory pain in dry eye disease models . The ethylpyrrolidinylmethyl group in the target compound may confer distinct pharmacokinetic properties (e.g., blood-brain barrier penetration) compared to M8-B’s aminoethyl group. Salt Form: The phosphate salt in the target compound likely improves bioavailability over M8-B’s hydrochloride form .

Opioid-Related Thiophene Analogues

  • Thiophene Fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide): Core Structure: Both compounds utilize a thiophene-carboxamide backbone. Pharmacological Divergence: Thiophene fentanyl is a μ-opioid receptor agonist with high potency, whereas the target compound’s pyrrolidine and benzo[b]thiophene groups suggest a non-opioid mechanism. The absence of a piperidine moiety in the target compound reduces structural resemblance to fentanyl derivatives .

Heterocyclic Prodrugs

  • Butonitazene and Flunitazene :
    • Structural Contrast : These benzimidazole derivatives lack the thiophene-carboxamide scaffold but share nitro and arylalkyl substituents. The target compound’s benzo[b]thiophene system may offer greater metabolic stability compared to benzimidazoles .

Pharmacokinetic and Pharmacodynamic Insights

Solubility and Bioavailability

  • The phosphate group in the target compound enhances water solubility, critical for intravenous administration. This contrasts with M8-B’s hydrochloride salt, which requires PBS dilution for in vivo use .

Target Selectivity

  • While M8-B’s TRPM8 antagonism is well-documented, the target compound’s benzo[b]thiophene core may interact with alternative targets (e.g., serotonin receptors or kinase enzymes), necessitating further profiling.

Data Tables

Table 1: Structural Comparison of Thiophene Carboxamides

Compound Name Core Structure Key Substituents Salt Form Primary Target
Target Compound Benzo[b]thiophene 3-methoxy, ethylpyrrolidinylmethyl Phosphate Undetermined
M8-B Hydrochloride Thiophene 4-benzyloxy-3-methoxy, aminoethyl Hydrochloride TRPM8 ion channel
Thiophene Fentanyl Thiophene Phenyl, phenylethylpiperidinyl None μ-opioid receptor

Table 2: Pharmacokinetic Properties

Property Target Compound M8-B Hydrochloride Thiophene Fentanyl
Molecular Weight (g/mol) ~450 (estimated) 489.0 435.5
Aqueous Solubility High (phosphate salt) Moderate (HCl salt) Low (neutral compound)
Likely Administration Intravenous Topical/PBS Sublingual/transdermal

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